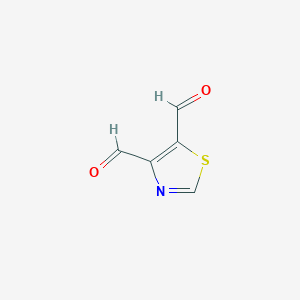
4,5-噻唑二甲醛
描述
4,5-Thiazoledicarboxaldehyde is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms
科学研究应用
4,5-Thiazoledicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Thiazole-based compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazole-based compounds are known for their multifaceted pharmacological effects and therapeutic applications . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds related to 4,5-thiazoledicarboxaldehyde, have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, a class of compounds related to 4,5-thiazoledicarboxaldehyde, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
生化分析
Biochemical Properties
4,5-Thiazoledicarboxaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as catalase and bovine serum albumin. The binding constants of 4,5-Thiazoledicarboxaldehyde with these proteins indicate a significant interaction, which can lead to structural changes in the enzymes and modulation of their activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular protection against oxidative stress.
Cellular Effects
The effects of 4,5-Thiazoledicarboxaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with 4,5-Thiazoledicarboxaldehyde can enhance catalase activity, thereby reducing oxidative stress in cells . This compound also affects the proliferation of certain cell lines, such as A549 cells, by mitigating oxidative stress-induced apoptosis . These cellular effects highlight the potential of 4,5-Thiazoledicarboxaldehyde in therapeutic applications, particularly in conditions characterized by oxidative stress.
Molecular Mechanism
At the molecular level, 4,5-Thiazoledicarboxaldehyde exerts its effects through specific binding interactions with biomolecules. It binds to enzymes like catalase, enhancing their activity by increasing substrate availability . This interaction is characterized by a high binding constant, indicating a strong affinity between the compound and the enzyme. Additionally, 4,5-Thiazoledicarboxaldehyde can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,5-Thiazoledicarboxaldehyde over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, allowing for consistent experimental results. Long-term studies indicate that 4,5-Thiazoledicarboxaldehyde may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4,5-Thiazoledicarboxaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to enhance enzyme activity and reduce oxidative stress without causing significant adverse effects . At higher doses, 4,5-Thiazoledicarboxaldehyde may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4,5-Thiazoledicarboxaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and energy production . The compound’s interactions with enzymes such as catalase and other antioxidant proteins highlight its role in modulating cellular redox states and protecting against oxidative damage.
Transport and Distribution
The transport and distribution of 4,5-Thiazoledicarboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 4,5-Thiazoledicarboxaldehyde in therapeutic applications.
Subcellular Localization
4,5-Thiazoledicarboxaldehyde exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and nuclei, through targeting signals and post-translational modifications . This localization allows 4,5-Thiazoledicarboxaldehyde to interact with key biomolecules and exert its effects on cellular processes, including gene expression and enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Thiazoledicarboxaldehyde can be synthesized from 4,5-thiazoledicarbonitrile. The process involves the hydrolysis of the nitrile groups to form the corresponding aldehyde groups . Another method involves the reaction of 2,4-thiazolidinedione with dimethylformamide and phosphorus oxychloride at elevated temperatures .
Industrial Production Methods: Industrial production of 4,5-Thiazoledicarboxaldehyde typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4,5-Thiazoledicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: 4,5-Thiazoledicarboxylic acid.
Reduction: 4,5-Thiazoledicarbinol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
相似化合物的比较
- Thiazole-4-carboxaldehyde
- Thiazole-5-carboxaldehyde
- Thiazolidinedione
Comparison: 4,5-Thiazoledicarboxaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites compared to similar compounds like thiazole-4-carboxaldehyde and thiazole-5-carboxaldehyde . This makes it more versatile in synthetic applications and potentially more effective in biological activities.
属性
IUPAC Name |
1,3-thiazole-4,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZLTKQOBJPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


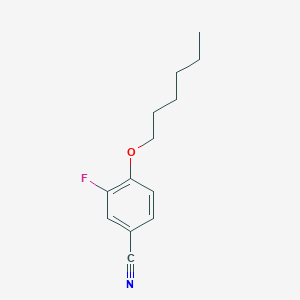
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
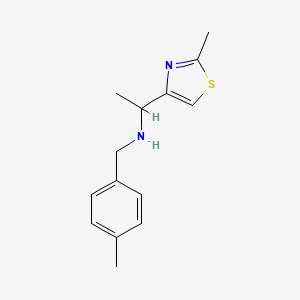
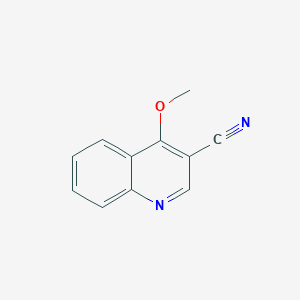
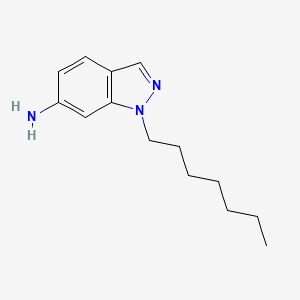
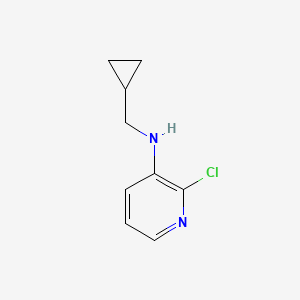
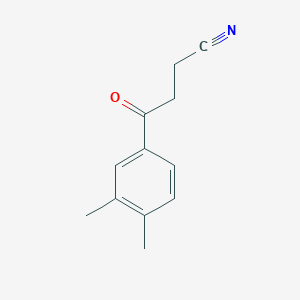
![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)
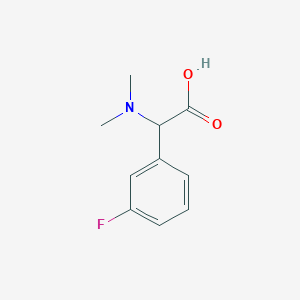
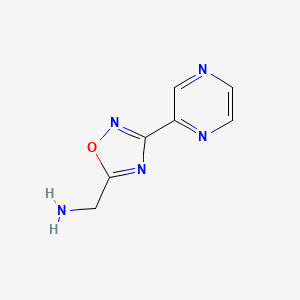

![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)
